molecular formula C16H17N3O3 B2928184 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034209-94-2

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2928184
CAS No.: 2034209-94-2
M. Wt: 299.33
InChI Key: GJYMHUSCJNVSCK-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of phenylacetic acid with pyridazin-3-ol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an intermediate. This intermediate is then reacted with pyrrolidin-1-yl to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidinyl and phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Research has shown that pyridazinone derivatives exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects. This compound may be explored for its potential biological activities in various assays and studies.

Medicine: Due to its pharmacophore structure, 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone could be investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the agrochemical industry, this compound could be utilized in the formulation of herbicides or pesticides. Its chemical properties may enhance the efficacy and selectivity of these products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyridazinone derivatives: These compounds share the pyridazinone core structure and exhibit similar biological activities.

  • Phenylacetic acid derivatives: Compounds containing phenylacetic acid moieties are structurally related and may have overlapping applications.

Uniqueness: 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

2-hydroxy-2-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(12-5-2-1-3-6-12)16(21)19-10-8-13(11-19)22-14-7-4-9-17-18-14/h1-7,9,13,15,20H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYMHUSCJNVSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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